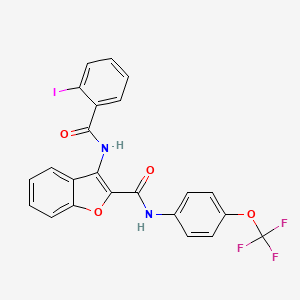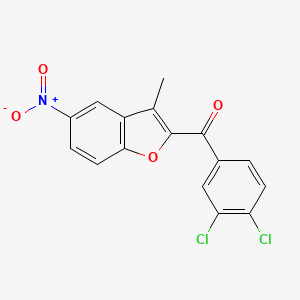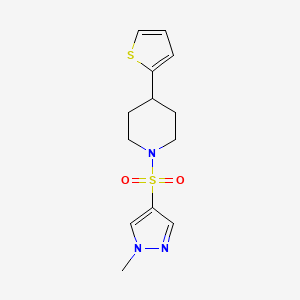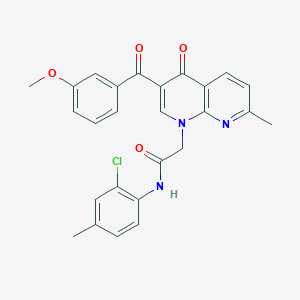
1-(Oxetan-3-yloxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxetan-3-yloxy)isoquinoline is a chemical compound with potential applications in scientific research. This compound is a derivative of isoquinoline and contains an oxetane ring. The unique structure of this compound makes it an interesting target for synthesis and investigation.
Aplicaciones Científicas De Investigación
Catalyst-Controlled Synthesis
Research reveals a facile synthetic method to access various isoquinoline derivatives, demonstrating good functional group tolerance and excellent regioselectivity. This method involves catalyst-controlled synthesis, including the use of Cp*Rh(III) for C–H bond functionalization to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential of isoquinolines in synthetic chemistry and pharmaceutical development (Niu et al., 2018).
Antitumor Activity
Isoquinoline derivatives, particularly those substituted with specific functional groups, have been evaluated for their antitumor activities. A study highlighted the significant cytotoxicity of certain naphthalimide (isoquinoline derivative) against various human tumor cell lines, suggesting their potential as antitumor agents. This research underscores the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2010).
Nucleic Acid Binding and Drug Design
Isoquinoline alkaloids, known for their pharmacological properties, including anticancer activities, have been studied for their nucleic acid-binding aspects. These studies are crucial for understanding the specificity and energetics of binding, which can guide the design of new therapeutic agents based on isoquinoline structures (Bhadra & Kumar, 2011).
Synthesis of Heterocycle-Fused Compounds
Isoquinoline derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For instance, an efficient one-pot synthesis method has been developed for isoquinolines and heterocycle-fused pyridines, demonstrating the compound's utility in generating structurally diverse molecules, which could have numerous pharmaceutical applications (Zheng et al., 2012).
Asymmetric Synthesis from Amino Acids
Isoquinoline derivatives have been synthesized from amino acids in a highly stereoselective manner, providing access to new compounds with potential biological activity. This research indicates the versatility of isoquinoline derivatives in asymmetric synthesis and their potential in drug development (Sieck et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Oxetan-3-yloxy)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms . The oxetane group in this compound could potentially enhance its ability to form hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
Oxetane-containing compounds are found in nature and are produced by microorganisms, marine invertebrates, algae, and plants .
Pharmacokinetics
Isoquinoline has been studied for its pharmacokinetic properties , but the addition of the oxetane group could significantly alter these properties.
Result of Action
Oxetane-containing compounds are known to have diverse biological activities
Análisis Bioquímico
Biochemical Properties
1-(Oxetan-3-yloxy)isoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the oxetane ring in this compound can act as a conformational lock, stabilizing the structure of proteins during biochemical processes . This compound has been shown to interact with microtubules, stabilizing them during cell division, which is a critical process in cancer treatment .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with microtubules can disrupt normal cell division, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been observed to affect the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxetane ring in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can result in the stabilization of protein structures and the modulation of their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These changes can affect the compound’s efficacy and safety in long-term treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and the modulation of cellular processes.
Propiedades
IUPAC Name |
1-(oxetan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHUCURQNSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)


![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)


